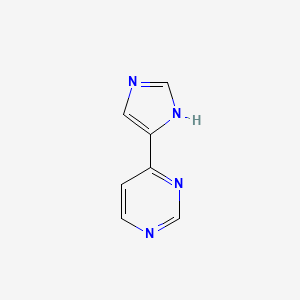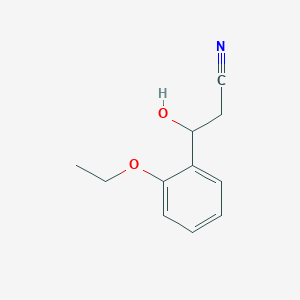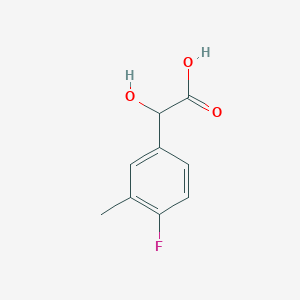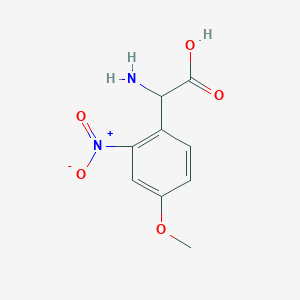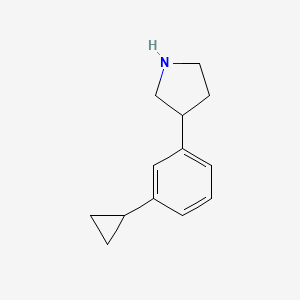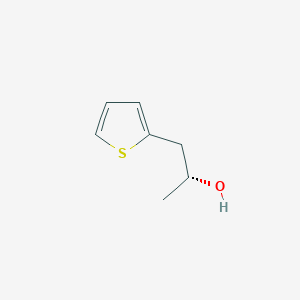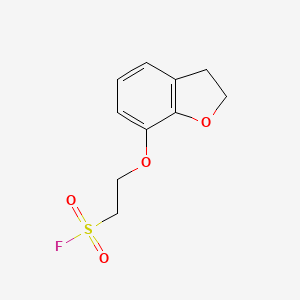
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom This compound features a phenyl ring substituted with chlorine and two methoxy groups, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The chiral resolution can be achieved through methods such as chiral chromatography or the use of chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: 3-chloro-4,5-dimethoxybenzaldehyde or 3-chloro-4,5-dimethoxybenzoic acid.
Reduction: 3-chloro-4,5-dimethoxyphenylethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-chloro-4,5-dimethoxybenzyl alcohol: Lacks the chiral center and may have different reactivity and applications.
3-chloro-4,5-dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an alcohol, leading to different chemical behavior.
Uniqueness
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13ClO3 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-6,12H,1-3H3/t6-/m1/s1 |
InChI Key |
SVDVSPGNBRTKHY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)Cl)OC)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)Cl)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
